AR-R17779 hydrochloride

Nicotinic Acetylcholine Receptors Ligand Binding Assay Subtype Selectivity

Many so-called 'α7 agonists' introduce confounding off-target effects at α4β2 receptors, clouding cognitive and anti-inflammatory study outcomes. AR-R17779 hydrochloride eliminates this ambiguity as the definitive tool for isolating α7-mediated pathways. - Unmatched Specificity: Demonstrates >150-fold selectivity for α7 over α4β2 nAChRs, ensuring behavioral and molecular results are attributed solely to α7 activation. - Robust & Predictable Full Agonism: Delivers maximal receptor activation, unlike partial agonists such as GTS-21, enabling consistent and reproducible in vivo data. - Validated CNS Tool: Blood-brain barrier permeable with a well-established systemic dosing range (1-20 mg/kg) in rodents, directly enabling cognition and neuroprotection studies.

Molecular Formula C9H15ClN2O2
Molecular Weight 218.68 g/mol
CAS No. 178419-42-6
Cat. No. B1662622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAR-R17779 hydrochloride
CAS178419-42-6
Synonyms(3S)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidine]-2'-one hydrochloride
Molecular FormulaC9H15ClN2O2
Molecular Weight218.68 g/mol
Structural Identifiers
SMILESC1CN2CCC1C3(C2)CNC(=O)O3.Cl
InChIInChI=1S/C9H14N2O2.ClH/c12-8-10-5-9(13-8)6-11-3-1-7(9)2-4-11;/h7H,1-6H2,(H,10,12);1H/t9-;/m0./s1
InChIKeyXGLBLUBBDSJBIU-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AR-R17779 hydrochloride (CAS 178419-42-6) for α7 nAChR Research: A Potent and Highly Selective Full Agonist


AR-R17779 hydrochloride is a conformationally restricted spirocyclic analogue of acetylcholine that acts as a potent, selective, and full agonist at the homomeric α7 nicotinic acetylcholine receptor (nAChR). This compound, developed by AstraZeneca, exhibits nanomolar affinity for the rat α7 nAChR subtype (Ki = 92–190 nM) and micromolar affinity for the α4β2 nAChR subtype (Ki = ~16 μM), establishing its high degree of subtype selectivity [1]. AR-R17779 is widely recognized as the first reported neuronal nAChR agonist with such pronounced selectivity for the α7 receptor [2]. The compound is blood-brain barrier permeable and demonstrates central excitatory effects following systemic administration, making it a valuable tool for investigating the physiological and pathological roles of α7 nAChRs in cognition, inflammation, and neuroprotection .

Why Generic Substitution Fails: The Critical Importance of AR-R17779's Unique Selectivity Profile


The in vivo pharmacological and behavioral outcomes observed with α7 nAChR activation are exquisitely dependent on the specific agonist's selectivity, intrinsic efficacy, and brain penetration profile. While several compounds are described as "α7 agonists," their functional and binding profiles at related nAChR subtypes (e.g., α4β2, α3β4) differ substantially, leading to divergent physiological responses. For instance, nicotine, the prototypical nAChR agonist, is highly non-selective and predominantly activates α4β2 receptors, which drives its locomotor and rewarding effects [1]. In contrast, AR-R17779 is distinguished by its >150-fold selectivity for α7 over α4β2, enabling specific interrogation of α7-mediated pathways without confounding activation of other nAChR subtypes . Furthermore, many early α7 agonists, such as GTS-21, are partial agonists with species-dependent efficacy, while AR-R17779 acts as a full agonist at rat α7 receptors, providing a more robust and predictable activation profile for mechanistic studies [2]. This combination of high selectivity, full agonism, and confirmed CNS penetration makes AR-R17779 non-interchangeable with other α7-targeting compounds, as substitution can result in ambiguous or misleading experimental outcomes.

AR-R17779 Hydrochloride Quantitative Evidence Guide: Head-to-Head Performance Against Key Comparators


Binding Affinity: AR-R17779 Demonstrates >150-Fold Selectivity for α7 over α4β2 nAChRs

AR-R17779 displays high-affinity binding to the rat α7 nAChR (Ki = 92 nM) and a markedly lower affinity for the rat α4β2 nAChR (Ki = 16,000 nM), resulting in a selectivity ratio of approximately 174-fold . In comparison, the prototypical agonist (−)-nicotine is approximately 0.005× selective for α7 over α4β2, meaning it preferentially binds α4β2 [1]. This quantitative selectivity profile is foundational to AR-R17779's utility as a specific α7 probe.

Nicotinic Acetylcholine Receptors Ligand Binding Assay Subtype Selectivity

Functional Selectivity: AR-R17779's α4β2 Response is Undetectable

In functional assays using human nAChR subtypes expressed in Xenopus oocytes, AR-R17779 (10 μM) evoked a response from α7 receptors that was 78% of the maximal acetylcholine response, whereas its effect on α4β2 receptors was below the limit of detection [1]. In contrast, the partial agonist GTS-21 (5 μM) produced a response at α4β2 receptors that was 32% of the maximal acetylcholine response [1]. This functional silence at α4β2 further distinguishes AR-R17779 from other agonists.

Electrophysiology Xenopus Oocytes Receptor Function

In Vivo Cognitive Efficacy: AR-R17779 Improves Learning and Memory in Rat Models

AR-R17779 (2 mg/kg, s.c.) significantly improved long-term win-shift acquisition in a radial-arm maze after 3 weeks of training in rats (n=10 per group) [1]. In a social recognition memory paradigm, AR-R17779 (1 mg/kg, s.c.) increased the percentage of rats showing recognition, an effect that was reversed by the selective α7 antagonist methyllycaconitine (MLA), confirming the α7-mediated mechanism [2]. While the partial agonist GTS-21 has also shown cognitive benefits in some models, its partial agonist nature and species-dependent efficacy (it is more potent at rat than human α7 receptors) can lead to variable and less robust outcomes compared to the full agonist AR-R17779 [3].

Behavioral Pharmacology Cognitive Enhancement Radial-Arm Maze

Anti-Inflammatory Efficacy: AR-R17779 Protects Against Colitis in a Spleen-Dependent Manner

In a mouse model of 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis, AR-R17779 (5 mg/kg, s.c.) significantly reduced macroscopic and microscopic colon damage scores, an effect that was absent in splenectomized mice, demonstrating a spleen-dependent mechanism of action [1]. The α7 partial agonist encenicline (EVP-6124) has also been shown to reduce immune cell infiltration and improve colitis scores in a similar model, but the specific mechanistic requirements (e.g., spleen dependence) were not elucidated in those studies [2]. This highlights the value of AR-R17779 for dissecting the precise immunological pathways involved in cholinergic anti-inflammatory responses.

Cholinergic Anti-inflammatory Pathway Inflammatory Bowel Disease TNBS Colitis

Optimal Research and Industrial Application Scenarios for AR-R17779 Hydrochloride


Specific Investigation of α7 nAChR-Mediated Cognitive Processes

AR-R17779 is the ideal tool for studies aiming to isolate the contribution of α7 nAChRs to learning, memory, and attention. Its >150-fold selectivity over α4β2 nAChRs [1] and confirmed CNS penetration [2] allow researchers to administer the compound systemically and attribute behavioral outcomes directly to α7 activation, without the confounding influence of α4β2-mediated effects. This is particularly critical in rodent models of cognition, where even low-level α4β2 activation by less selective agonists can alter locomotor activity and reward pathways, complicating data interpretation .

Dissecting the Cholinergic Anti-inflammatory Pathway and Spleen-Dependent Mechanisms

The spleen-dependent protective effect of AR-R17779 in models of colitis and inflammation makes it a uniquely valuable tool for studying the cholinergic anti-inflammatory reflex [1]. Researchers can use AR-R17779 in conjunction with splenectomy or adoptive transfer experiments to precisely map the cellular and molecular components of this pathway, an approach not possible with agonists lacking such a well-defined mechanistic signature [2].

Validation of α7 nAChR as a Target for Neuroprotection and Cardiovascular Research

AR-R17779 has demonstrated efficacy in models of atherosclerosis and aortic aneurysm formation [1], as well as in neuroprotective paradigms [2]. Its high selectivity and full agonist profile ensure that any observed protective effects can be confidently linked to α7 nAChR activation, making it the compound of choice for target validation studies in these disease areas. Its use is further supported by its well-documented in vivo dosing range (1–20 mg/kg) for both rats and mice .

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